4-Methoxy-7-methylindole

Aryl Hydrocarbon Receptor AhR Agonism Transcriptional Activation

4-Methoxy-7-methylindole is a defined SAR probe with distinct 4-methoxy/7-methyl substitution for AhR modulator studies. The 4-MeO activates C5/C6 electrophilic substitution while 7-Me blocks C7, enabling regioselective functionalization without protecting groups. Procure for reproducible receptor binding assays and efficient TCI library synthesis.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 203003-67-2
Cat. No. B1610045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-7-methylindole
CAS203003-67-2
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)C=CN2
InChIInChI=1S/C10H11NO/c1-7-3-4-9(12-2)8-5-6-11-10(7)8/h3-6,11H,1-2H3
InChIKeyNNIXINOIFPCOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-7-methylindole (CAS 203003-67-2): Procurement-Grade Indole Scaffold for Medicinal Chemistry and AhR-Targeted Research


4-Methoxy-7-methylindole (CAS 203003-67-2) is a disubstituted indole derivative bearing a methoxy group at the 4-position and a methyl group at the 7-position of the indole core . This heterocyclic compound serves as a versatile small-molecule building block in synthetic and medicinal chemistry, with emerging applications in the development of aryl hydrocarbon receptor (AhR) modulators and targeted covalent inhibitors . Its substitution pattern confers distinct electronic and steric properties that differentiate it from closely related monomethoxy or monomethyl indoles, underpinning its utility as a defined starting material for structure-activity relationship (SAR) campaigns [1].

4-Methoxy-7-methylindole Substitution Risk: Why Methylindole or Methoxyindole Analogs Cannot Be Interchanged Without Functional Consequence


Indiscriminate substitution of 4-Methoxy-7-methylindole with simpler, commercially prevalent analogs—such as 7-methylindole or 4-methoxyindole—poses a material risk to experimental reproducibility and SAR interpretation. Structural studies of the AhR ligand-binding domain demonstrate that the precise positioning of methyl and methoxy substituents governs binding mode, with 4-methylindole and 7-methoxyindole engaging distinct subpockets to produce synergistic effects [1]. Consequently, a compound bearing only a single substituent (e.g., 7-methylindole) or an alternative substitution pattern (e.g., 5-methoxy-7-methylindole) is expected to exhibit markedly divergent receptor engagement and downstream transcriptional outcomes [2]. This functional non-equivalence renders generic interchange scientifically unsound for studies where AhR modulation or targeted scaffold elaboration is intended.

4-Methoxy-7-methylindole Differentiated Performance: Quantitative Comparative Evidence vs. Closest Analogs


AhR Agonist Potency: 4-Methoxy-7-methylindole Demonstrates Expected Intermediate Efficacy Relative to Monosubstituted Analogs

While direct reporter gene assay data for 4-Methoxy-7-methylindole are not yet published, class-level inference from systematically characterized methylindole and methoxyindole congeners allows a quantitative framework for predicting its AhR activity profile. In AZ-AHR transgenic cell assays, 4-methylindole (4-Me-indole) exhibited an EMAX of 134% relative to 5 nM TCDD, whereas 7-methoxyindole (7-MeO-indole) showed an EMAX of 80% [1]. Binding pocket analysis further revealed that these two substituents occupy distinct subpockets, enabling simultaneous binding and synergistic activation when co-present [1]. 4-Methoxy-7-methylindole, which combines the 4-methoxy motif with a 7-methyl group, is structurally positioned to display an agonist efficacy intermediate between these two monosubstituted benchmarks. Procurement of the defined disubstituted scaffold enables direct empirical determination of this predicted SAR inflection point.

Aryl Hydrocarbon Receptor AhR Agonism Transcriptional Activation

Synthetic Versatility: 4-Methoxy-7-methylindole as a Privileged Scaffold for Divergent Derivatization vs. Unsubstituted Indole

The methoxy group at C4 activates the indole ring toward electrophilic substitution at the C5 and C6 positions, while the C7 methyl group sterically shields the C7 site, directing regioselective functionalization [1]. This dual electronic/steric control enables synthetic strategies—such as selective halogenation, formylation, or cross-coupling—that are not accessible with unsubstituted indole (which yields complex regioisomeric mixtures) or with monomethoxyindoles (which lack the C7 directing element) [2]. The compound is explicitly cited as a versatile small-molecule scaffold for preparing complex indole derivatives, including those relevant to natural product synthesis and targeted covalent inhibitor design .

Synthetic Methodology Building Block Medicinal Chemistry

Physicochemical Differentiation: 4-Methoxy-7-methylindole Exhibits Altered Lipophilicity vs. 7-Methylindole and 4-Methoxyindole

The combination of a 4-methoxy and a 7-methyl substituent increases the molecular weight to 161.20 g/mol and alters the calculated partition coefficient (ClogP) relative to monosubstituted analogs . While experimental logP values are not available, computational prediction indicates that 4-Methoxy-7-methylindole (ClogP ~2.1) is more lipophilic than 4-methoxyindole (ClogP ~1.6) but less lipophilic than 7-methylindole (ClogP ~2.4) [1]. This intermediate lipophilicity profile may confer distinct membrane permeability and protein binding characteristics in cellular assays, differentiating it from both monosubstituted comparators.

Physicochemical Properties Lipophilicity ADME

Procurement-Grade Purity: 4-Methoxy-7-methylindole is Supplied at ≥95% Purity, Facilitating Direct Use in SAR Campaigns

Commercial suppliers offer 4-Methoxy-7-methylindole with a typical purity of ≥95%, as verified by HPLC or GC analysis . This purity level is sufficient for direct use in medicinal chemistry workflows without additional purification, reducing both time and solvent consumption relative to lower-purity alternatives or in-house synthesized material. In contrast, many mono-methylindole and mono-methoxyindole analogs are available only at lower purity grades (e.g., 90%) or require custom synthesis, introducing variability into SAR studies [1].

Chemical Purity Procurement Specification Quality Control

4-Methoxy-7-methylindole Optimal Use Cases: Where the Specific 4,7-Disubstitution Pattern Delivers Procurement Value


AhR Modulator Lead Optimization: SAR Refinement of Methylindole/Methoxyindole Agonists

Investigators seeking to dissect the contribution of combined 4-methoxy and 7-methyl substituents to AhR agonist efficacy should procure 4-Methoxy-7-methylindole as a defined SAR probe. The compound fills a critical gap between 4-Me-indole (EMAX 134%) and 7-MeO-indole (EMAX 80%), enabling quantitative assessment of whether the disubstituted scaffold yields additive, synergistic, or antagonistic receptor activation [1]. This empirical determination is essential for rational lead optimization of indole-based AhR modulators.

Regioselective Synthesis of 5,6-Disubstituted Indole Pharmacophores

Medicinal chemists requiring selective functionalization at the indole C5 or C6 positions should utilize 4-Methoxy-7-methylindole as a starting material. The C4 methoxy group activates the ring toward electrophilic attack at C5 and C6, while the C7 methyl group sterically blocks substitution at C7, directing reactivity to the desired positions [2]. This built-in regiocontrol obviates the need for protecting group manipulations and reduces the formation of regioisomeric byproducts, accelerating synthetic routes to complex indole-containing drug candidates.

Targeted Covalent Inhibitor (TCI) Scaffold Elaboration

The 4-Methoxy-7-methylindole core is increasingly employed in the design of targeted covalent inhibitors, where the methoxy and methyl substituents can be leveraged to modulate electrophilicity and binding site complementarity . Procurement of this pre-functionalized scaffold allows medicinal chemistry teams to rapidly generate focused libraries of TCIs bearing varied warheads at the C2, C3, C5, or C6 positions, while maintaining the defined 4,7-substitution pattern that may confer favorable physicochemical and pharmacokinetic properties.

Analytical Reference Standard for Indole Impurity Profiling

Quality control laboratories in pharmaceutical manufacturing can employ 4-Methoxy-7-methylindole as a reference standard for detecting and quantifying process-related impurities in indole-based active pharmaceutical ingredients (APIs) [3]. Its defined structure and high commercial purity (≥95%) make it suitable for HPLC method development and validation, ensuring batch-to-batch consistency in API production.

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